molecular formula C17H20FNO2 B11615687 (4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone

(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone

Cat. No.: B11615687
M. Wt: 289.34 g/mol
InChI Key: PQAMVPPCXDLVCM-XMHGGMMESA-N
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Description

(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone is a complex organic compound characterized by its unique structural features. It contains a fluorophenyl group and a bicyclic heptane moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[221]hept-2-ylidene]amino}oxy)methanone typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone lies in its combination of a fluorophenyl group and a bicyclic heptane moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C17H20FNO2

Molecular Weight

289.34 g/mol

IUPAC Name

[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 4-fluorobenzoate

InChI

InChI=1S/C17H20FNO2/c1-16(2)12-8-9-17(16,3)14(10-12)19-21-15(20)11-4-6-13(18)7-5-11/h4-7,12H,8-10H2,1-3H3/b19-14+

InChI Key

PQAMVPPCXDLVCM-XMHGGMMESA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/OC(=O)C3=CC=C(C=C3)F)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NOC(=O)C3=CC=C(C=C3)F)C2)C)C

Origin of Product

United States

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